N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Beschreibung
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a biphenyl carboxamide group. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery . This compound is hypothesized to modulate enzymatic activity, particularly in pathways relevant to chronic pain, based on structural analogs targeting adenylyl cyclases .
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-21(17-8-6-16(7-9-17)15-4-2-1-3-5-15)24-23-26-25-22(30-23)18-10-11-19-20(14-18)29-13-12-28-19/h1-11,14H,12-13H2,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNDKQDMIJLFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions. The dihydrobenzo[b][1,4]dioxin moiety can be introduced via a nucleophilic substitution reaction, while the biphenyl group is often incorporated through a Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, copper iodide
Solvents: Dimethylformamide, dichloromethane, ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity against various diseases.
Materials Science: Its structural motifs make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Wirkmechanismus
The mechanism of action of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The biphenyl moiety may enhance the compound’s binding affinity and specificity, while the dihydrobenzo[b][1,4]dioxin ring can contribute to its overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Effects : The biphenyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., trifluoromethyl, bromo). This may enhance binding to hydrophobic pockets in target proteins but reduce solubility.
- The biphenyl group, being electron-neutral, may prioritize van der Waals interactions over polar binding.
- Synthesis : All compounds were synthesized via coupling reactions (e.g., EDCI/HOBt) between carboxylic acids and the oxadiazole precursor, followed by cyclization . The target compound likely employs 4-biphenylcarboxylic acid as the coupling partner.
Natural Product Analogues with Dihydrobenzo[b][1,4]dioxin Moieties
identifies natural products containing 2,3-dihydrobenzo[b][1,4]dioxin units, such as compound 7:
- Compound 7 : (E)-3-[(2,3-trans)-2-(4-Hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide. Structural Differences: Unlike the target compound, compound 7 features an acrylamide linker and a phenolic hydroxyl group, enabling hydrogen bonding and antioxidant activity. Biological Activity: Compound 7 exhibits anti-neuroinflammatory effects in LPS-induced BV-2 microglia, suggesting that dihydrobenzo[b][1,4]dioxin derivatives may broadly modulate inflammatory pathways .
Functional Implications
- Target Selectivity : The synthetic oxadiazole derivatives () are optimized for adenylyl cyclase inhibition, while natural products () target neuroinflammation. The biphenyl group in the target compound may confer distinct selectivity profiles compared to both groups.
- Pharmacokinetics : The biphenyl substituent likely increases logP (predicted ~4.5) compared to compound 19 (logP ~3.8), enhancing membrane permeability but risking higher metabolic clearance.
Biologische Aktivität
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring
- Dihydrobenzo[b][1,4]dioxin moiety
- Biphenyl backbone
These structural components contribute to its biological activity by facilitating interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. The following mechanisms have been identified:
- Inhibition of Enzymes : Compounds with oxadiazole scaffolds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Selective Cytotoxicity : Certain derivatives have shown selective cytotoxic effects against various cancer cell lines. For instance, compounds from the oxadiazole series demonstrated significant growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the nanomolar range .
The mechanisms through which N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exerts its effects include:
- Interference with Nucleic Acids : The compound may interact with DNA and RNA, disrupting replication and transcription processes essential for cancer cell survival .
- Targeting Growth Factors : It can inhibit growth factor signaling pathways that are often upregulated in cancer cells .
Case Studies
Several studies have explored the biological activity of similar oxadiazole compounds:
- Cytotoxicity Study : A study evaluated the antiproliferative activity of various 1,3,4-oxadiazole derivatives against a panel of 60 human cancer cell lines. Some compounds showed up to 450-fold selectivity towards specific cancer types such as prostate cancer .
- Mechanism-Based Approach : Research indicated that modifications to the oxadiazole scaffold could enhance cytotoxicity and selectivity towards malignant cells. This was achieved through molecular docking studies that elucidated binding affinities to target proteins .
Data Table: Biological Activities of Related Compounds
| Compound Name | CAS Number | Activity Type | Target Cell Line | IC50 (nM) |
|---|---|---|---|---|
| Compound A | 123456 | Anticancer | MCF-7 | 50 |
| Compound B | 654321 | Anticancer | MDA-MB-231 | 30 |
| Compound C | 789012 | Anticancer | PC3 | 10 |
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Esterification of carboxylic acids using sulfuric acid.
- Cyclization of hydrazides with carbon disulfide or cyanogen bromide to form the 1,3,4-oxadiazole ring.
- Coupling reactions (e.g., Suzuki-Miyaura) to introduce the biphenyl moiety. Reaction optimization includes temperature control (reflux at 80–120°C), solvent selection (DMF or THF), and catalysts (Pd(PPh₃)₄ for cross-coupling). Microwave-assisted synthesis has been used to reduce reaction times and improve yields (≥85%) .
Q. Which analytical techniques confirm the structure and purity of this compound?
- NMR spectroscopy (¹H and ¹³C) to verify connectivity and stereochemistry.
- Mass spectrometry (ESI-MS or EI-MS) for molecular weight confirmation.
- HPLC (C18 columns, acetonitrile/water mobile phase) to assess purity (typically >95%) .
- Melting point analysis to corroborate crystallinity and stability .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Substituents on the oxadiazole and biphenyl rings critically modulate activity:
- Electron-withdrawing groups (e.g., -CF₃, -Br) enhance COX-2 inhibition (IC₅₀ = 0.12 µM for 4m in ).
- Hydrophobic substituents (e.g., isopropylthio) improve membrane permeability but may reduce solubility.
- Polar groups (e.g., morpholinosulfonyl) increase water solubility but may lower bioavailability. Structure-activity relationship (SAR) studies require systematic substitution and bioassays (e.g., enzyme inhibition, cytotoxicity) .
Q. How can discrepancies in biological assay results be resolved?
Contradictory data often arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers).
- Compound stability : Use stability-indicating HPLC to detect degradation products under assay conditions.
- Cell line specificity : Validate results across multiple models (e.g., HepG2 vs. MCF-7 in ). Statistical tools like ANOVA and post-hoc tests (Tukey’s HSD) help identify significant differences .
Q. What strategies elucidate the compound’s mechanism of action?
- Biochemical assays : Measure enzyme inhibition (e.g., PARP, GSK-3α) using fluorescence polarization or radiometric methods.
- Molecular docking : Simulate binding modes with targets like COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., hydrogen bonds with Gln192).
- Gene expression profiling : RNA-seq or qPCR to track downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
Methodological Challenges and Solutions
Q. How can low yields in coupling reactions be addressed?
- Catalyst optimization : Use Pd(OAc)₂/XPhos systems for Suzuki-Miyaura coupling (yields up to 93% in ).
- Microwave irradiation : Reduces reaction time from 24h to 1h with comparable yields.
- Purification : Flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) .
Q. What computational methods predict pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or pkCSM estimate logP (2.8–3.5), bioavailability (70–80%), and CYP450 interactions.
- Molecular dynamics : Simulate blood-brain barrier penetration (e.g., GROMACS with lipid bilayer models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
